molecular formula C11H13Cl B8543188 6-Chloro-1,1-dimethylindane

6-Chloro-1,1-dimethylindane

Cat. No. B8543188
M. Wt: 180.67 g/mol
InChI Key: OSJZYRRAYUXEFH-UHFFFAOYSA-N
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Patent
US08207177B2

Procedure details

6-chloro-1,1-dimethylindane (2.19 g, 0.0121 mol) was dissolved in acetone (50 mL), and 1.41 M solution of magnesium sulfate in water (9.02 mL) was added, followed by potassium permanganate (3.83 g, 0.0242 mol). The mixture was stirred at room temperature overnight. 1:1 water:isopropanol was then added to the mixture and this was stirred for 1 hour. The mixture was then evaporated to an aqueous residue and ethyl acetate was added. The mixture was filtered, washing the collected solids with EtOAc, and the filtrates were separated. The organic phase was concentrated, and the residue was purified by silica gel chromatography, eluting with 20 to 100% dichloromethane in hexanes to yield the product, 1.25 g (46%). 1H-NMR (400 MHz, CDCl, δ) 7.62 (d, J=8.3 Hz, 1H), 7.47 (d, J=1.6 Hz, 1H), 7.34 (dd, J=1.8 Hz, 8.1 Hz, 1H), 2.60 (s, 2H), 1.42 (s, 6H).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.02 mL
Type
solvent
Reaction Step Two
Quantity
3.83 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2([CH3:12])[CH3:11])=[CH:4][CH:3]=1.S([O-])([O-])(=O)=[O:14].[Mg+2].[Mn]([O-])(=O)(=O)=O.[K+].C(O)(C)C>CC(C)=O.O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5](=[CH:4][CH:3]=1)[C:6](=[O:14])[CH2:7][C:8]2([CH3:12])[CH3:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
ClC1=CC=C2CCC(C2=C1)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
9.02 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.83 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
this was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated to an aqueous residue and ethyl acetate
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washing the collected solids with EtOAc
CUSTOM
Type
CUSTOM
Details
the filtrates were separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 20 to 100% dichloromethane in hexanes
CUSTOM
Type
CUSTOM
Details
to yield the product, 1.25 g (46%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C=C2C(CC(C2=CC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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